molecular formula C9H15ClO3 B13949345 Ethyl 2-(chlorocarbonyl)-2-ethylbutanoate CAS No. 50547-85-8

Ethyl 2-(chlorocarbonyl)-2-ethylbutanoate

Cat. No.: B13949345
CAS No.: 50547-85-8
M. Wt: 206.66 g/mol
InChI Key: BTZMVIQHCCBGII-UHFFFAOYSA-N
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Description

Ethyl 2-carbonochloridoyl-2-ethyl-butanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound, specifically, is known for its unique structure which includes a chlorocarbonyl group attached to the butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-carbonochloridoyl-2-ethyl-butanoate typically involves the esterification of butanoic acid with ethanol in the presence of a chlorinating agent. The reaction conditions often require a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-carbonochloridoyl-2-ethyl-butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of ester hydrolysis and enzyme catalysis.

    Medicine: Investigated for its potential use in drug synthesis and delivery systems.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action for ethyl 2-carbonochloridoyl-2-ethyl-butanoate involves its interaction with nucleophiles. The chlorocarbonyl group is highly reactive, making it a target for nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily related to ester hydrolysis and substitution reactions .

Comparison with Similar Compounds

Properties

CAS No.

50547-85-8

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

IUPAC Name

ethyl 2-carbonochloridoyl-2-ethylbutanoate

InChI

InChI=1S/C9H15ClO3/c1-4-9(5-2,7(10)11)8(12)13-6-3/h4-6H2,1-3H3

InChI Key

BTZMVIQHCCBGII-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OCC)C(=O)Cl

Origin of Product

United States

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